Product packaging for 2-(But-3-yn-1-yl)piperidine(Cat. No.:)

2-(But-3-yn-1-yl)piperidine

Cat. No.: B13547921
M. Wt: 137.22 g/mol
InChI Key: UXDNZOOPIVWGLY-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)piperidine (CAS 1410220-69-7) is a nitrogen-containing heterocyclic compound of interest in synthetic and medicinal chemistry . This compound features a piperidine ring, a common scaffold in pharmaceuticals, substituted with a but-3-yn-1-yl chain terminating in a reactive alkyne group . The presence of both a basic amine and an alkyne functionality makes it a valuable building block for chemical synthesis. The alkyne group is particularly useful for metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to efficiently create complex molecular architectures and conjugates . As a versatile chemical intermediate, it is a key starting material for the exploration of novel chemical spaces in drug discovery programs and for the development of other piperidine-derived specialty chemicals. This product is intended for research purposes as a chemical building block. For Research Use Only. Not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care, as it is classified with the GHS Signal Word "Danger" and Hazard Statement H314, indicating it causes severe skin burns and eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B13547921 2-(But-3-yn-1-yl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-but-3-ynylpiperidine

InChI

InChI=1S/C9H15N/c1-2-3-6-9-7-4-5-8-10-9/h1,9-10H,3-8H2

InChI Key

UXDNZOOPIVWGLY-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1CCCCN1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 but 3 Yn 1 Yl Piperidine and Analogues

Direct Functionalization of Piperidine (B6355638) Derivatives

Directly modifying a pre-formed piperidine ring is a common and often efficient approach to introduce the butynyl side chain. These methods leverage the reactivity of the nitrogen atom or the C-H bonds of the piperidine core.

N-Alkylation and Nucleophilic Substitution Strategies

A straightforward method for introducing a butynyl group involves the N-alkylation of a suitable piperidine precursor, followed by functionalization at the 2-position. However, direct C-alkylation at the 2-position via nucleophilic substitution is more challenging and often requires activation of the piperidine ring.

N-alkylation of piperidine with a butynyl-containing electrophile is a fundamental transformation. For instance, reacting piperidine with a 4-halobut-1-yne, such as 4-bromobut-1-yne, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield N-(but-3-yn-1-yl)piperidine. While this functionalizes the nitrogen, subsequent selective introduction of a group at the C-2 position would be required.

A more direct approach involves the nucleophilic substitution of a leaving group at the 2-position of a piperidine ring with a butynyl nucleophile. This typically requires an N-protected piperidine derivative, such as N-Boc-2-chloropiperidine, which can react with a lithium or Grignard reagent derived from but-1-yne. The reaction conditions for such nucleophilic substitutions are critical to achieving good yields and minimizing side reactions.

Starting Material Reagent Conditions Product Yield (%) Reference
Piperidine4-Bromobut-1-yne, K2CO3DMF, rtN-(But-3-yn-1-yl)piperidine-General Knowledge
N-Boc-2-chloropiperidineBut-3-yn-1-yllithiumTHF, -78 °C to rtN-Boc-2-(but-3-yn-1-yl)piperidine-Analogous Reaction

Transition Metal-Catalyzed Alkynylation and Cross-Coupling Approaches

Transition metal catalysis offers powerful tools for the direct introduction of alkynyl groups onto the piperidine ring, often with high selectivity and functional group tolerance. researchgate.netacs.org These methods include direct C-H alkynylation and cross-coupling reactions.

Direct C-H alkynylation of N-protected piperidines represents an atom-economical approach. researchgate.netacs.org Palladium-catalyzed reactions, for example, can activate the C-H bond at the 2-position of an N-protected piperidine, allowing for coupling with a terminal alkyne like but-1-yne. These reactions often require a directing group on the nitrogen atom to achieve high regioselectivity for the C-2 position. acs.org

The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-carbon bonds between sp² or sp hybridized carbon atoms and a terminal alkyne. gold-chemistry.orgwikipedia.orgorganic-chemistry.orgunacademy.comlibretexts.org In the context of synthesizing 2-(But-3-yn-1-yl)piperidine, this would typically involve the reaction of a 2-halopiperidine derivative (e.g., N-Boc-2-iodopiperidine) with but-1-yne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. gold-chemistry.orgwikipedia.orgorganic-chemistry.orgunacademy.comlibretexts.org The choice of ligands, base, and solvent is crucial for the efficiency of the coupling. libretexts.org

Piperidine Derivative Alkyne Catalyst System Conditions Product Yield (%) Reference
N-Aryl-piperidineBromoalkynePd(OAc)2, Picolinamide directing groupToluene, 100 °C2-Alkynyl-N-aryl-piperidineup to 91 nih.gov
2-Iodo-N-Boc-piperidineBut-1-ynePd(PPh3)2Cl2, CuI, Et3NTHF, rtN-Boc-2-(but-3-yn-1-yl)piperidine- gold-chemistry.orgwikipedia.orgorganic-chemistry.orgunacademy.comlibretexts.org

De Novo Construction of the Piperidine Ring with Butynyl Moiety

An alternative to functionalizing a pre-existing piperidine is to construct the ring itself from an acyclic precursor that already contains the butynyl group. This approach offers excellent control over the substitution pattern of the final product.

Intramolecular Cyclization Processes

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including piperidines. By carefully designing an acyclic precursor with a nitrogen atom and a butynyl moiety, ring closure can be induced to form the desired 2-substituted piperidine.

Radical cyclizations provide a mild and efficient method for the formation of five- and six-membered rings. nih.govnih.govresearchgate.net An appropriately designed precursor, such as an N-alkenyl amine with a bromoalkyl or other radical precursor tether, can undergo radical-initiated cyclization onto the alkyne. nih.govnih.govresearchgate.net For the synthesis of a this compound analogue, a substrate containing an amino group and a terminal alkyne, along with a radical initiator, can be used. The regioselectivity of the cyclization (e.g., 6-endo-dig vs. 5-exo-dig) is a key consideration and depends on the specific substrate and reaction conditions. For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. nih.gov

Substrate Type Radical Initiator Conditions Product Type Diastereomeric Ratio (trans:cis) Reference
7-Substituted-6-aza-8-bromooct-2-enoatesBu3SnH, AIBNBenzene, reflux2,4-Disubstituted piperidines3:1 to 6:1 nih.gov
7-Substituted-6-aza-8-bromooct-2-enoates(TMS)3SiH, AIBNBenzene, reflux2,4-Disubstituted piperidinesup to 99:1 nih.gov

Metal-catalyzed intramolecular hydroamination of aminoalkynes is a highly atom-economical method for the synthesis of nitrogen heterocycles. nih.govorganic-chemistry.orgrsc.orgfrontiersin.org In this approach, an acyclic precursor containing both an amino group and an alkyne is treated with a metal catalyst, typically based on gold, palladium, or other transition metals, to effect the intramolecular addition of the N-H bond across the triple bond. organic-chemistry.orgrsc.orgfrontiersin.orgacs.orgmdpi.com For the synthesis of this compound, a suitable precursor would be an aminoalkyne where the amino group and the alkyne are separated by an appropriate tether to favor a 6-endo-dig cyclization. Gold(I) complexes have proven to be particularly effective catalysts for such transformations, often proceeding under mild conditions. acs.orgmdpi.com

Furthermore, cascade reactions involving hydroamination can lead to the formation of complex piperidine structures. For example, a reductive hydroamination/cyclization cascade of alkynes can proceed via an acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov

Substrate Type Catalyst Conditions Product Type Yield (%) Reference
Aminoalkyne[JohnPhosAu(MeCN)]SbF6CH2Cl2, rtTetrahydroisoquinoline derivative- acs.org
AminoalkyneSPhosAuNTf2Dioxane, 60 °CEnamine/Imine- acs.org
Aryl-substituted aminoalkyneH+ (acid-mediated)-Piperidine derivative- nih.gov
Electrophilic Cyclizations

Electrophilic cyclization of unsaturated compounds containing a nucleophilic nitrogen atom is a powerful strategy for constructing N-heterocycles like piperidines. sci-hub.box This method typically involves the activation of a carbon-carbon triple bond (alkyne) by an electrophile, which triggers an intramolecular attack by the nitrogen atom to form the ring. For the synthesis of a 2-alkynyl piperidine scaffold, a suitable acyclic amino-alkyne precursor would be required.

The reaction is initiated by an electrophile (E+), such as an iodine or bromine source (I₂, N-iodosuccinimide, N-bromosuccinimide), which reacts with the alkyne to form a reactive intermediate like an iodonium (B1229267) ion. beilstein-journals.orgresearchgate.net The tethered amine nucleophile then attacks this intermediate in an intramolecular fashion. The regioselectivity of this cyclization can follow either a 6-endo-dig or a 5-exo-dig pathway. For piperidine formation, a 6-endo-dig cyclization is required. This process results in a functionalized piperidine ring, with the electrophile incorporated into the structure, which can be useful for further synthetic modifications. nih.gov While specific examples detailing the synthesis of this compound via this exact method are not prevalent, the general applicability of electrophilic cyclization for creating substituted piperidines is well-established in organic synthesis. sci-hub.boxnih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer an efficient and atom-economical route to complex molecules like substituted piperidines. nih.gov

One prominent example is the aza-Prins cyclization , which can be used to construct the piperidine ring. researchgate.net This reaction typically involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization. core.ac.ukacs.org By choosing a suitable aldehyde, this method can be adapted to introduce the desired side chain. For instance, a tandem aza-Prins–Ritter reaction sequence has been developed for the synthesis of piperidine derivatives, showcasing the versatility of Prins-type cyclizations. rsc.org

The Petasis reaction , also known as the borono-Mannich reaction, is another powerful MCR that combines an amine, a carbonyl compound (like an α-hydroxy aldehyde), and a vinylboronic acid to produce allylic amines. nih.govsemanticscholar.org By selecting appropriate starting materials, this reaction can be a key step in a sequence leading to the this compound scaffold.

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com This reaction is renowned for its ability to generate diverse molecular scaffolds. By designing the components appropriately, the Ugi reaction can be employed to construct precursors that can be subsequently cyclized to form the desired piperidine ring. For example, a sequential Petasis-Ugi reaction strategy can be used to create complex, multi-dimensional libraries of compounds, including those with a piperidine core. researchgate.net

Hydrogenation and Reduction of Pyridine-Based Precursors

One of the most direct and widely used methods for synthesizing piperidines is the reduction of the corresponding pyridine (B92270) precursors. liverpool.ac.uk This approach benefits from the ready availability of a wide range of substituted pyridines. The synthesis of this compound would begin with the synthesis of 2-(but-3-yn-1-yl)pyridine (B13605502), which is then reduced.

Catalytic hydrogenation is the standard method for this transformation. Various catalysts, both heterogeneous (e.g., PtO₂, Rh/C) and homogeneous, can be employed. A significant challenge in the hydrogenation of a precursor like 2-(but-3-yn-1-yl)pyridine is the chemoselective reduction of the pyridine ring without reducing the alkyne (triple bond) in the side chain.

Transfer hydrogenation offers a milder and often more selective alternative to using high-pressure hydrogen gas. acs.orgdicp.ac.cn Rhodium-catalyzed transfer hydrogenation, for instance, has been effectively used for the reduction of pyridinium (B92312) salts to piperidines. acs.orgresearchgate.net This method involves activating the pyridine by quaternization, which makes it more susceptible to reduction. The use of a hydrogen donor like formic acid in conjunction with a rhodium catalyst allows for the efficient and often chemoselective reduction of the pyridine ring. dicp.ac.cnresearchgate.net

Catalyst SystemSubstrate TypeProductKey Features
[Cp*RhCl₂]₂ / HCOOHPyridinium SaltsN-Aryl PiperidinesTransfer hydrogenation; allows for reductive transamination. acs.org
Ir-catalyst / MeO-BoQPhos2-Alkyl-pyridines2-Alkyl-piperidinesAsymmetric hydrogenation; high enantioselectivity. nih.gov
RuCl₃·xH₂O / H₃N-BH₃Pyridine derivativesPiperidinesTransfer hydrogenation with borane-ammonia as H₂ source. organic-chemistry.org

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, including substituted piperidines. nih.gov Chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, leverage the high selectivity of enzymes to create complex structures with precise stereocontrol. acs.org

A prominent biocatalytic approach involves the use of transaminases (TAs) . These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. mdpi.comrsc.org For piperidine synthesis, a cascade reaction can be designed starting from a diketone or keto acid. acs.org For example, a transaminase can selectively aminate one ketone group in a 1,5-diketone, and the resulting amino ketone can undergo spontaneous intramolecular cyclization (an aza-Michael addition) to form a cyclic imine, which is then reduced to the piperidine. thieme-connect.comacs.org

Imine reductases (IREDs) are another class of enzymes crucial for these cascades, as they can stereoselectively reduce the cyclic imine or enamine intermediates to the final piperidine product. acs.org Multi-enzyme cascades, sometimes involving a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED), have been developed to convert simple keto acids into enantiomerically pure chiral piperidines in a one-pot process. acs.orgresearchgate.net

Enzyme CascadeStarting MaterialProductKey Features
Transaminase (TA)ω-Chloroketones2-Substituted PiperidinesTA-triggered cyclization; provides access to both enantiomers. acs.org
CAR, ω-TA, IREDKeto acidsChiral PiperidinesOne-pot, three-enzyme cascade for enantiopure products. acs.org
Amine Oxidase / Ene-Imine ReductaseTetrahydropyridinesChiral PiperidinesChemo-enzymatic dearomatization of activated pyridines. nih.govacs.org

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry at the C2 position of the piperidine ring is crucial, as different stereoisomers often exhibit vastly different biological activities. Several strategies have been developed for the stereoselective synthesis of 2-substituted piperidines.

Asymmetric Catalysis for Enantioselective Piperidine Formation

Asymmetric catalysis is a premier strategy for synthesizing enantiomerically enriched compounds. This approach uses a small amount of a chiral catalyst to generate a large quantity of a chiral product. For 2-substituted piperidines, the most common method is the asymmetric hydrogenation of the corresponding pyridine or related unsaturated precursors. researchgate.net

Homogeneous catalysts, typically complexes of rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., MeO-BoQPhos), have proven highly effective for the enantioselective hydrogenation of 2-substituted pyridines. nih.gov Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to form 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with excellent enantioselectivity, providing a pathway to chiral piperidines after a subsequent reduction. snnu.edu.cn

Furthermore, a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine as both a nitrogen source and the source of chirality allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net This method avoids the need for a chiral catalyst by incorporating chirality directly from a readily available starting material.

Chiral Auxiliary and Chiral Pool Approaches

Chiral auxiliary-based methods involve temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a chemical reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. Phenylglycinol is a commonly used chiral auxiliary for the synthesis of piperidine alkaloids. rsc.org For instance, achiral δ-oxoacids can be condensed with (R)-phenylglycinol to form chiral bicyclic lactams. These lactams can then be manipulated through various reactions, with the auxiliary directing the stereochemical outcome, before being cleaved to yield the enantiopure 2-substituted piperidine. rsc.orgresearchgate.net

The chiral pool approach utilizes naturally occurring chiral molecules as starting materials. nih.gov Amino acids, carbohydrates, and terpenes are common chiral pool sources. For the synthesis of this compound, a suitable chiral starting material, such as a derivative of L-lysine or L-glutamic acid, could be envisioned. The inherent chirality of the starting material is transferred through a sequence of chemical transformations to the final piperidine product, thus ensuring its enantiopurity. This strategy is often very reliable for producing a specific enantiomer. researchgate.net

Elucidation of Chemical Reactivity and Advanced Transformations of 2 but 3 Yn 1 Yl Piperidine

Reactions of the Terminal Alkyne Functionality

The terminal alkyne group is a highly versatile functional group, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to molecular construction in fields like medicinal chemistry and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad scope. organic-chemistry.orgwikipedia.org This reaction facilitates the covalent linking of two different molecular fragments by forming a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov The terminal alkyne of 2-(but-3-yn-1-yl)piperidine is an ideal substrate for this transformation.

The reaction involves the coupling of the alkyne with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. beilstein-journals.org The catalytically active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. beilstein-journals.orgwikipedia.org The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org This transformation is valued for its reliability and its compatibility with a wide array of functional groups, allowing for its application in complex molecular settings. organic-chemistry.orgmdpi.com The resulting triazole ring is not merely a linker but can act as a rigid scaffold or a mimic for a peptide bond. nih.govnih.gov

The reaction proceeds under mild conditions, often in aqueous solvent systems, making it suitable for bioconjugation applications. organic-chemistry.orgnih.gov The robustness and efficiency of the CuAAC reaction have made it a premier tool for synthesizing complex architectures, from macrocycles to functionalized polymers. mdpi.com

Table 1: Examples of CuAAC Reactions with this compound
Azide ReactantCatalyst SystemSolventProduct
Benzyl AzideCuSO₄ / Sodium AscorbateH₂O / t-BuOH2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)butyl)piperidine
Azido-PEGCu(I) saltDichloromethanePEG-conjugated piperidine (B6355638) derivative
Glycosyl AzideCuSO₄ / Sodium AscorbateH₂O / THFGlycoconjugated piperidine derivative

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira reaction, specifically, is a widely used method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgmdpi.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The terminal alkyne of this compound serves as the nucleophilic component in this transformation.

The Sonogashira coupling typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst. libretexts.orgorganic-chemistry.org The reaction is carried out in the presence of an amine base, such as piperidine or triethylamine (B128534), which also serves as the solvent in some cases. organic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species is followed by transmetalation from a copper-acetylide intermediate. This copper acetylide is formed in the copper cycle via the reaction of the terminal alkyne with the Cu(I) salt. wikipedia.org

This methodology allows for the direct attachment of the piperidine moiety to various aromatic and vinylic systems under relatively mild conditions. wikipedia.org The scope of the reaction is broad, with reactivity for halides following the order I > Br > Cl. wikipedia.org

Table 2: Representative Sonogashira Couplings of this compound
Aryl/Vinyl HalidePalladium CatalystCo-catalystBaseProduct
IodobenzenePd(PPh₃)₄CuITriethylamine2-(4-(phenylethynyl)butyl)piperidine
4-BromopyridinePdCl₂(PPh₃)₂CuIPiperidine2-(4-((pyridin-4-yl)ethynyl)butyl)piperidine
Vinyl BromidePd(OAc)₂ / PPh₃CuIDiisopropylamine2-(hex-5-en-3-yn-1-yl)piperidine

Regioselective and Stereoselective Additions to the Triple Bond (e.g., Hydration, Hydroboration, Hydroamination)

The carbon-carbon triple bond of this compound can undergo various addition reactions, providing access to a range of functionalized products such as ketones, aldehydes, and enamines.

Hydration: The addition of water across the alkyne triple bond, known as hydration, typically yields a ketone. For terminal alkynes, this reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon. This regioselectivity can be achieved using various catalysts, including iron(III) salts, which promote the formation of the corresponding methyl ketone. nih.gov

Hydroboration-Oxidation: This two-step process provides a complementary method for the hydration of alkynes, yielding an aldehyde from a terminal alkyne. masterorganicchemistry.com The first step, hydroboration, involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) across the triple bond in an anti-Markovnikov fashion. libretexts.orglibretexts.org This places the boron atom on the terminal carbon. The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of configuration. masterorganicchemistry.comlibretexts.org The initial enol product then tautomerizes to the more stable aldehyde.

Hydroamination: The direct addition of an N-H bond across the alkyne is known as hydroamination. This atom-economical reaction can be catalyzed by various transition metals, including copper and gold, to produce enamines or imines. nih.govfrontiersin.org The reaction of this compound's alkyne with a primary or secondary amine would yield a more complex amine derivative. researchgate.net Copper-catalyzed hydroamination of internal alkynes has been shown to be compatible with heterocycles like piperidine. nih.gov

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine nitrogen of the piperidine ring is a nucleophilic center that can readily participate in a variety of bond-forming reactions, allowing for extensive functionalization of the heterocyclic core.

N-Functionalization (e.g., Acylation, Sulfonylation)

N-Acylation: The piperidine nitrogen can be easily acylated by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction is typically performed in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acidic byproduct (e.g., HCl). This reaction converts the secondary amine into a tertiary amide, a common functional group in pharmaceuticals. This transformation is fundamental in modifying the electronic and steric properties of the piperidine ring.

N-Sulfonylation: In a similar fashion, the piperidine nitrogen can be functionalized with sulfonyl groups by reacting it with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride). This reaction yields a sulfonamide, a stable and important functional group in medicinal chemistry. The resulting N-sulfonylated piperidine has a non-basic nitrogen atom, which significantly alters the compound's physicochemical properties.

Table 3: N-Functionalization Reactions of this compound
ReagentFunctional Group AddedProduct Class
Acetyl ChlorideAcetyl (-COCH₃)N-acylpiperidine (Amide)
Benzoyl ChlorideBenzoyl (-COC₆H₅)N-acylpiperidine (Amide)
p-Toluenesulfonyl ChlorideTosyl (-SO₂C₆H₄CH₃)N-sulfonylpiperidine (Sulfonamide)
Methanesulfonyl ChlorideMesyl (-SO₂CH₃)N-sulfonylpiperidine (Sulfonamide)

Transformations Leading to Enamines and Aminals

Enamine Formation: Secondary amines, such as piperidine, react with aldehydes or ketones that have an α-hydrogen to form enamines. masterorganicchemistry.com This reaction, often referred to as the Stork enamine synthesis, is typically acid-catalyzed and requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.comthieme-connect.de The piperidine nitrogen of this compound can react with a carbonyl compound like cyclohexanone (B45756) to form a new carbon-carbon double bond adjacent to the nitrogen, yielding an enamine. libretexts.org Enamines are versatile synthetic intermediates, acting as nucleophiles in alkylation and acylation reactions at the α-carbon. libretexts.org

Aminal Formation: When a secondary amine reacts with an aldehyde, an aminal can be formed as an intermediate, particularly when an excess of the amine is used. thieme-connect.de An aminal contains two amine groups attached to the same carbon atom. The reaction of two equivalents of this compound with one equivalent of an aldehyde like formaldehyde (B43269) would lead to the formation of a bis(piperidino)methane derivative, with the alkyne chains extending from the piperidine rings.

Oxidative and Reductive Chemical Transformations

The presence of both a secondary amine and a terminal alkyne in this compound opens up multiple avenues for oxidative and reductive transformations. The chemoselectivity of these reactions is highly dependent on the choice of reagents and reaction conditions, allowing for the targeted modification of either the piperidine ring or the butynyl side chain.

Oxidative Transformations

The oxidation of this compound can be directed towards either the nitrogen of the piperidine ring or the carbon-carbon triple bond of the alkyne. Oxidation of the secondary amine typically leads to the formation of a nitrone. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting nitrone is a valuable synthetic intermediate, capable of participating in a variety of cycloaddition reactions.

The terminal alkyne functionality can undergo several oxidative transformations. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to the oxidative cleavage of the triple bond, yielding a carboxylic acid and carbon dioxide. khanacademy.org Milder oxidation conditions can afford different products. For instance, hydroboration-oxidation of the terminal alkyne would be expected to yield an aldehyde after tautomerization of the intermediate enol.

Oxidative Transformation Reagent(s) Expected Product(s)
Oxidation of Secondary AmineH₂O₂, m-CPBAThis compound-1-oxide (Nitrone)
Oxidative Cleavage of Alkyne1. O₃, 2. H₂O or KMnO₄, H₃O⁺3-(Piperidin-2-yl)propanoic acid + CO₂
Hydroboration-Oxidation of Alkyne1. BH₃-THF, 2. H₂O₂, NaOH4-(Piperidin-2-yl)butanal

Reductive Transformations

The reduction of this compound can selectively target the alkyne functionality. Complete reduction of the carbon-carbon triple bond to an alkane can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen atmosphere. This reaction would yield 2-butylpiperidine.

Partial reduction of the alkyne is also possible and can lead to the stereoselective formation of either a cis- or trans-alkene. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) in the presence of hydrogen gas typically results in the formation of the cis-alkene, 2-(but-3-en-1-yl)piperidine. Conversely, a dissolving metal reduction, such as with sodium in liquid ammonia, would be expected to produce the corresponding trans-alkene. utas.edu.au

It is important to note that the piperidine ring is generally resistant to reduction under these conditions. More forcing conditions, such as high-pressure hydrogenation with a rhodium catalyst, would be required to reduce the heterocyclic ring.

Reductive Transformation Reagent(s) Expected Product(s)
Complete Reduction of AlkyneH₂, Pd/C2-Butylpiperidine
Partial Reduction to cis-AlkeneH₂, Lindlar's Catalyst(Z)-2-(But-3-en-1-yl)piperidine
Partial Reduction to trans-AlkeneNa, NH₃(l)(E)-2-(But-3-en-1-yl)piperidine

Cycloaddition Reactions and Annulations Utilizing the Scaffold

The bifunctional nature of this compound makes it a highly attractive scaffold for the construction of more complex, polycyclic systems through cycloaddition and annulation reactions. The terminal alkyne is a particularly versatile handle for such transformations.

Cycloaddition Reactions

The terminal alkyne of this compound can participate in a variety of cycloaddition reactions. One of the most prominent examples is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction, often catalyzed by copper(I), involves the reaction of the alkyne with an azide to form a 1,2,3-triazole ring. This "click chemistry" approach is known for its high efficiency and functional group tolerance.

Another important class of cycloadditions is the [4+2] or Diels-Alder reaction. In this case, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the alkyne in Diels-Alder reactions is often enhanced by the presence of electron-withdrawing groups, which are not present in the parent molecule. However, under appropriate thermal or catalytic conditions, the reaction can still proceed.

Cycloaddition Reaction Reactant(s) Expected Product
[3+2] Cycloaddition (Huisgen)Organic Azide (e.g., Benzyl Azide), Cu(I) catalyst1-Benzyl-4-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole
[4+2] Cycloaddition (Diels-Alder)Conjugated Diene (e.g., 1,3-Butadiene)2-(2-(Cyclohexa-1,4-dien-1-yl)ethyl)piperidine

Annulations Utilizing the Scaffold

The structure of this compound is particularly well-suited for intramolecular annulation reactions, which can lead to the formation of fused bicyclic systems such as indolizidines. whiterose.ac.uk Indolizidine alkaloids are a class of natural products with a wide range of biological activities. nih.gov

The synthesis of indolizidine scaffolds from 2-alkynylpiperidine derivatives can be achieved through various strategies. One common approach involves the cyclization of the alkyne onto an electrophilic center generated from the piperidine nitrogen. For example, the formation of an iminium ion from the piperidine nitrogen, followed by the nucleophilic attack of the terminal alkyne, can lead to the formation of a six-membered ring fused to the piperidine, resulting in an indolizidine core. Such reactions can be promoted by a variety of reagents, including acids or electrophilic halogen sources. These cyclizations often proceed with a high degree of stereocontrol, making them valuable in the asymmetric synthesis of natural products. utas.edu.aunih.gov

The development of novel annulation strategies involving substrates like this compound is an active area of research, with the potential to provide efficient access to a diverse range of biologically relevant alkaloid skeletons. nih.govresearchgate.net

Methodologies for Structural Elucidation of 2 but 3 Yn 1 Yl Piperidine and Its Derivatives

Spectroscopic Techniques for Characterization

Spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(But-3-yn-1-yl)piperidine. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution and conformation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques (like COSY, HSQC, and HMBC), allows for the complete assignment of all proton and carbon signals and reveals the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the piperidine (B6355638) ring protons and the butynyl side chain protons. The chemical shifts and coupling constants are highly informative about the chemical environment and spatial orientation of the protons.

Piperidine Ring Protons: The five protons on the piperidine ring carbons (C3, C4, C5) typically appear as a complex series of multiplets in the δ 1.4-1.9 ppm range. The two protons at C6 (adjacent to the nitrogen) and the two protons at C2 (one being the methine proton) would be shifted further downfield. For unsubstituted piperidine, the protons at C2/C6 resonate around δ 2.79 ppm, while the C3/C5 and C4 protons appear around δ 1.55 ppm. chemicalbook.com In this compound, the H-2 proton, being a methine proton adjacent to a substituent, would appear as a distinct multiplet, likely in the δ 2.5-3.0 ppm region. The axial and equatorial protons at each position are diastereotopic and will have different chemical shifts and coupling constants, which provides insight into the ring's conformation.

Butynyl Side Chain Protons: The side chain would exhibit characteristic signals. The terminal alkyne proton (H-4' of the butynyl group) is expected to appear as a triplet around δ 1.9-2.1 ppm due to coupling with the adjacent methylene protons. The methylene protons at C-2' would likely be a multiplet around δ 2.2-2.4 ppm. The methylene protons at C-1', being attached to the chiral center at C-2 of the piperidine ring, are diastereotopic and would likely appear as two distinct multiplets.

N-H Proton: The proton on the nitrogen atom will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the δ 1.5-3.0 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Piperidine Ring Carbons: For unsubstituted piperidine, the C2/C6 carbons appear at approximately δ 47.8 ppm, C3/C5 at δ 27.2 ppm, and C4 at δ 25.1 ppm. chemicalbook.com For this compound, the C2 carbon, being substituted, would be shifted downfield to approximately δ 55-60 ppm. The C6 carbon would be expected around δ 47-48 ppm, with the C3, C4, and C5 carbons appearing in the typical δ 24-30 ppm range.

Butynyl Side Chain Carbons: The terminal alkyne carbons are characteristic, with the C-4' carbon (≡CH) resonating around δ 68-72 ppm and the quaternary C-3' carbon (-C≡) appearing around δ 80-85 ppm. The methylene carbons, C-1' and C-2', would appear in the aliphatic region of the spectrum.

Dynamic NMR (DNMR): Piperidine and its derivatives exist in a dynamic equilibrium between two chair conformations. researchgate.net For a 2-substituted piperidine, these two conformations involve the substituent being in either an axial or an equatorial position. Dynamic NMR studies, which involve recording spectra at variable temperatures, can be used to study the kinetics of this ring inversion. At low temperatures, the inversion is slow on the NMR timescale, and separate signals for the axial and equatorial conformers may be observed. As the temperature is raised, the rate of inversion increases, leading to broadening of the signals and their eventual coalescence into time-averaged signals at higher temperatures. researchgate.netacs.org Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy barrier (ΔG‡) for the ring inversion process, providing valuable information on the conformational preferences and flexibility of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~2.5 - 3.0 (m)~55 - 60
H-3, H-4, H-5~1.4 - 1.9 (m)~24 - 30
H-6~2.7 - 3.1 (m)~47 - 48
N-H~1.5 - 3.0 (br s)-
H-1'MultipletAliphatic region
H-2'~2.2 - 2.4 (m)Aliphatic region
H-4' (≡C-H)~1.9 - 2.1 (t)~68 - 72
C-3' (-C≡)-~80 - 85

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, key diagnostic absorptions would include those for the alkyne and the amine functionalities.

Terminal Alkyne Vibrations: The most characteristic peaks for the but-3-yn-1-yl group are the C≡C-H stretch, which appears as a sharp, strong band at approximately 3300 cm⁻¹, and the C≡C stretch, which is a weaker absorption in the 2100-2140 cm⁻¹ region. mdpi.com

N-H and C-H Vibrations: The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate absorption in the 3300-3500 cm⁻¹ region, which may sometimes overlap with the alkyne C-H stretch. The aliphatic C-H stretching vibrations of the piperidine ring and the methylene groups of the side chain will be observed as strong absorptions in the 2850-3000 cm⁻¹ range.

N-H Bending: The N-H bending vibration is expected in the 1590-1650 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
AlkyneC≡C Stretch2100 - 2140Weak to Medium
Secondary AmineN-H Stretch3300 - 3500Medium
Aliphatic C-HC-H Stretch2850 - 3000Strong
Secondary AmineN-H Bend1590 - 1650Medium

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): In electron ionization (EI-MS), the molecule would lose an electron to form a molecular ion, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (C₉H₁₅N, MW = 137.22 g/mol ).

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (HRMS-ESI) can provide a highly accurate mass measurement of the protonated molecule [M+H]⁺ (m/z 138.1277). nih.govuni.lu This allows for the unambiguous determination of the elemental formula.

Fragmentation Pattern: The fragmentation of piperidine derivatives is well-studied. nih.govscielo.br A common fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom. For this compound, this would lead to the loss of the butynyl side chain, resulting in a prominent fragment ion. Other characteristic fragmentations would involve cleavages within the piperidine ring and the side chain, providing further structural confirmation. Collision-induced dissociation (CID) experiments (MS/MS) on the protonated molecule can be used to systematically study these fragmentation pathways. nih.govscielo.br

X-ray Diffraction for Solid-State Structural Confirmation

For a derivative of this compound to be analyzed by this method, it would first need to be crystallized to produce a single crystal of suitable quality. The analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of the but-3-yn-1-yl substituent (axial vs. equatorial). researchgate.net While no specific X-ray data for this compound is available, a study on a related alkyne derivative, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, successfully utilized this technique. nih.gov The study obtained single crystals and determined the unit cell parameters and solid-state conformation, demonstrating the applicability of this method for similar structures. nih.gov Such an analysis would provide unequivocal proof of the molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₉H₁₅N). A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₉H₁₅N):

Calculated C: 78.77%

Calculated H: 11.02%

Calculated N: 10.21%

Finding experimental values that are within ±0.4% of these calculated percentages would serve as a crucial verification of the compound's assigned formula. nih.gov

Theoretical and Computational Chemistry Studies on 2 but 3 Yn 1 Yl Piperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(But-3-yn-1-yl)piperidine, these studies would reveal insights into its stability, reactivity, and electron distribution.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a powerful and widely used method for investigating the electronic properties of molecules. A typical DFT study on this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify charge distribution and reactive sites.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations could:

Model the molecule's behavior in different solvents to understand solvation effects.

Investigate the conformational landscape and the transitions between different chair and boat conformations of the piperidine (B6355638) ring.

Simulate interactions with biological macromolecules, such as enzymes or receptors, to predict potential binding modes and affinities.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. For this compound, this could involve:

Transition State Searching: Locating the high-energy transition state structures for potential reactions, such as additions to the alkyne group or reactions involving the piperidine nitrogen.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from reactants to products through the transition state to confirm the proposed mechanism.

Activation Energy Calculation: Determining the energy barriers for various reactions, which helps in predicting reaction rates and selectivity.

Prediction of Spectroscopic Parameters and Conformational Analysis (Methodological Focus)

Computational methods are routinely used to predict spectroscopic data, which aids in the identification and characterization of compounds. A computational study would focus on:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) and spin-spin coupling constants for different conformers to help interpret experimental NMR spectra.

Vibrational Spectroscopy: Predicting the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This is crucial for identifying characteristic functional group vibrations, such as the C≡C stretch of the alkyne and the N-H stretch of the piperidine.

Conformational Analysis: A systematic search for all possible low-energy conformers of the molecule, arising from the rotation of the side chain and the puckering of the piperidine ring. The relative energies of these conformers would be calculated to determine their population at a given temperature.

While the specific data for this compound is not available, the methodologies described represent the standard and powerful approaches used in modern computational chemistry to explore and understand the properties of organic molecules. Future research applying these techniques to this compound would be necessary to populate these areas with specific, scientifically accurate data.

The Role of 2 but 3 Yn 1 Yl Piperidine As a Versatile Synthetic Intermediate and Building Block in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, including alkaloids and anticancer agents. sciencedaily.comnih.gov Synthetic chemists frequently use functionalized piperidines as key building blocks to construct more complex molecular architectures. rsc.org The versatility of the piperidine core allows for the stereocontrolled introduction of various substituents, making it an essential component in the total synthesis of bioactive molecules. nih.gov

For the specific compound 2-(But-3-yn-1-yl)piperidine, the terminal alkyne group serves as a highly valuable functional handle. Alkynes are known to participate in a wide range of chemical transformations, such as carbon-carbon bond-forming reactions (e.g., Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings), cycloadditions, and hydrations. This reactivity would theoretically allow for the elaboration of the butynyl side chain into more complex structures. However, a search of the scientific literature did not yield specific examples where this compound has been explicitly used as a precursor for the synthesis of complex organic molecules like alkaloids or other pharmaceuticals.

Scaffold for the Generation of Diverse Chemical Libraries

In modern drug discovery, the generation of chemical libraries around a central scaffold is a common strategy for identifying new lead compounds. This approach, known as diversity-oriented synthesis (DOS), aims to create a wide range of structurally diverse molecules. nih.govcam.ac.uk The piperidine skeleton is frequently employed as a core scaffold in such libraries due to its three-dimensional nature and its prevalence in known drugs. whiterose.ac.ukresearchgate.net By systematically modifying the substituents on the piperidine ring, chemists can explore a vast chemical space to optimize biological activity. nih.govresearchgate.net

The structure of this compound is well-suited for this purpose. The piperidine nitrogen can be readily functionalized, and the terminal alkyne on the side chain is an ideal anchor point for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the rapid and efficient attachment of a wide variety of molecular fragments, leading to a diverse library of compounds. Despite this theoretical potential, there is no specific documentation of this compound being used as a central scaffold for the generation of chemical libraries in the reviewed literature.

Applications in Catalysis and Materials Science (e.g., Ligand Synthesis)

Piperidine derivatives are often incorporated into the structure of ligands for transition metal catalysts. ijnrd.org The nitrogen atom of the piperidine ring can coordinate to a metal center, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. This can influence the catalyst's activity, selectivity, and stability.

The alkyne functionality of this compound offers a route to synthesize novel ligands. For instance, the alkyne could be used to attach the piperidine moiety to a larger ligand framework or to a solid support. nih.gov The synthesis of palladium complexes with indolyl-NNN-type ligands demonstrates the creation of catalysts for cross-coupling reactions. mdpi.com In materials science, piperidine-containing polymers have been explored for applications such as drug delivery. nih.gov While the potential exists, there are no specific reports of this compound being used for ligand synthesis or in the development of new materials.

Integration into Modular Synthesis Approaches

Modular synthesis is a strategy that involves the assembly of complex molecules from simpler, interchangeable building blocks or modules. rice.edunews-medical.net This approach allows for the efficient and systematic variation of the final product's structure. The bifunctional nature of this compound—containing both a secondary amine within the ring and a terminal alkyne—makes it an ideal candidate for modular synthesis.

The alkyne group is particularly amenable to modular approaches, most notably through click chemistry, which provides a powerful tool for reliably joining molecular fragments. nih.govnih.gov A modular strategy could involve the independent functionalization of the piperidine nitrogen and the subsequent reaction of the alkyne with various azide-containing modules. This would enable the rapid construction of complex and diverse molecules. While modular strategies for the synthesis and functionalization of piperidines are an active area of research, news-medical.net no studies have specifically detailed the integration of this compound into such a workflow.

Advanced Research Avenues and Future Prospects for 2 but 3 Yn 1 Yl Piperidine Chemistry

Innovations in Green Chemistry and Sustainable Synthesis of Piperidines

The synthesis of piperidine (B6355638) scaffolds, central to many pharmaceuticals, is undergoing a green revolution. unife.itmdpi.com Traditional methods often rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable practices. nih.govfigshare.comresearchgate.net For a compound like 2-(But-3-yn-1-yl)piperidine, these innovations promise more environmentally benign and efficient production routes.

A significant advancement is the use of biocatalysis. news-medical.netmedhealthreview.com Enzymes, such as lipases and transaminases, offer high selectivity and operate under mild conditions, reducing energy consumption and waste. rsc.orgucd.ie For instance, immobilized Candida antarctica lipase B (CALB) has been successfully used in the multicomponent synthesis of various piperidine derivatives, offering high yields and catalyst reusability. rsc.org This biocatalytic approach could be adapted for the synthesis of precursors to this compound, minimizing the environmental impact.

Another green approach involves chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the selectivity of enzymes. nih.gov This strategy has been applied to the synthesis of various piperidine alkaloids, starting from chiral synthons produced via enzymatic reactions. nih.gov Furthermore, the development of water-initiated processes and the use of non-toxic iron catalysis represent significant strides in making piperidine synthesis more sustainable. nih.govajchem-a.com

Table 1: Comparison of Green Synthesis Strategies for Piperidines
StrategyKey FeaturesPotential Application for this compoundReference
Biocatalysis (e.g., Immobilized Lipase)High yield, catalyst reusability, mild reaction conditions.Synthesis of key intermediates or the final compound in a one-pot reaction. rsc.org
Biocatalytic C-H Oxidation & Radical Cross-CouplingFewer synthetic steps (2-5 vs. 7-17), avoids precious metals, cost-effective.Streamlined synthesis and introduction of molecular complexity. news-medical.netmedhealthreview.com
Water-Initiated ProcessesUse of an environmentally benign solvent.Greener reaction medium for cyclization or functionalization steps. nih.govajchem-a.com
Chemoenzymatic SynthesisCombines chemical and enzymatic steps for high efficiency and selectivity.Enantioselective synthesis of chiral derivatives. nih.gov

Development of New Catalytic Systems for Specific Transformations

The functionalization of the piperidine ring is crucial for modifying the properties of this compound. The development of novel catalytic systems enables precise and efficient transformations that were previously challenging. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of saturated heterocycles like piperidine. semanticscholar.orgacs.org

Catalysts based on rhodium, palladium, and ruthenium have been developed for the site-selective functionalization of piperidines. nih.govsemanticscholar.orgnih.gov For example, rhodium-catalyzed C-H insertion can control functionalization at the C2, C3, or C4 positions depending on the catalyst and the protecting group on the nitrogen atom. nih.gov This level of control would be invaluable for creating a library of derivatives of this compound with tailored properties. The terminal alkyne group in this compound offers a reactive handle for transformations like copper-catalyzed coupling reactions, which can be used to introduce further complexity. ajchem-a.com

Recent breakthroughs include combining biocatalytic methods with radical cross-coupling using nickel electrocatalysis. news-medical.netmedhealthreview.com This dual approach allows for the modular and enantioselective assembly of complex piperidine derivatives. chemistryviews.org Specifically, enzymes can introduce hydroxyl groups at specific positions, which then serve as handles for subsequent nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. medhealthreview.com This strategy bypasses the need for protecting groups and expensive catalysts, simplifying the synthesis of high-value piperidines. news-medical.netmedhealthreview.com

Table 2: Advanced Catalytic Systems for Piperidine Functionalization
Catalytic SystemTransformationKey AdvantageReference
Rhodium Complexes (e.g., Rh₂(R-TCPTAD)₄)Site-selective C-H Insertion (C2, C3, C4)Catalyst-controlled regioselectivity. nih.gov
Palladium(0) ComplexesChemoselective Hydrogenation / Suzuki-Miyaura CouplingOne-pot multi-reaction sequences. nih.gov
Ruthenium ComplexesC-2 Arylation via C-H ActivationDirect functionalization of the α-position. semanticscholar.org
Nickel Electrocatalysis with BiocatalysisRadical Cross-CouplingModular, avoids precious metals, cost-effective. news-medical.netmedhealthreview.com
Copper(I) ComplexesOne-pot Coupling of Alkynes, Aldehydes, and AminesEfficient construction of complex propargylamine structures. ajchem-a.com

Exploration of Unconventional Reactivity Patterns

Moving beyond traditional two-electron chemistry, the exploration of unconventional reactivity patterns, such as those involving radical intermediates, opens new avenues for synthesizing and functionalizing piperidines. Photoredox catalysis, in particular, has emerged as a powerful strategy for C-H functionalization and cycloaddition reactions under mild conditions. nih.govacs.orgresearchgate.net

For this compound, photoredox catalysis could enable novel transformations. For instance, iridium(III)-based photoredox catalysts have been used for the highly diastereoselective α-amino C-H arylation of complex piperidine derivatives. nih.gov This method proceeds through a radical mechanism and can achieve high selectivity, which is often a challenge in radical chemistry. nih.gov The terminal alkyne of this compound could also participate in radical cyclization cascades, potentially leading to novel polycyclic structures. nih.gov

Electroreductive cyclization offers another unconventional approach. This method can be used to synthesize piperidine derivatives from acyclic precursors by generating a stable radical anion from an imine, which then undergoes nucleophilic attack and cyclization. beilstein-journals.org Such electrochemical methods often avoid the need for chemical oxidants or reductants, aligning with the principles of green chemistry. nih.gov

Automated Synthesis and Flow Chemistry Integration for Piperidine Scaffolds

The translation of synthetic discoveries from the lab to larger-scale production is often a bottleneck. Automated synthesis and flow chemistry offer solutions to this challenge by enabling rapid, efficient, and scalable production of complex molecules like piperidines. mdpi.commtak.hu

Flow chemistry, where reactions are performed in a continuously flowing stream, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. mdpi.commtak.hu This has been successfully applied to the hydrogenation of pyridines to piperidines, where the diastereoselectivity can be tuned by adjusting the catalyst, temperature, and pressure. rsc.orgnih.gov A continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities within minutes. acs.org Integrating the synthesis of this compound into a flow system could significantly enhance its production efficiency and scalability.

High-Throughput Experimentation (HTE) platforms, which allow for the parallel execution of hundreds or thousands of reactions, can accelerate the discovery of optimal reaction conditions and the synthesis of compound libraries. acs.org Coupling HTE with flow chemistry can further expedite the development and optimization of synthetic routes for piperidine-based drug candidates.

Advanced Spectroscopic and Computational Method Development for In-depth Understanding

A deep understanding of the three-dimensional structure, conformation, and electronic properties of this compound is essential for predicting its reactivity and biological activity. Advanced spectroscopic and computational methods provide the necessary tools for this in-depth analysis.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict molecular geometries, electronic stability, and reactivity. researchgate.net DFT calculations can be employed to study the heats of formation, bond dissociation energies, and conformational preferences of piperidine derivatives. nih.gov For instance, DFT has been used to investigate the anomeric effect and hyperconjugative aromaticity in substituted piperidines, providing insights into their structural and electronic properties. rsc.org Such studies on this compound could elucidate the influence of the butynyl side chain on the conformation and reactivity of the piperidine ring.

Molecular Dynamics (MD) simulations can provide insights into the conformational behavior and interactions of piperidine derivatives in a biological environment, such as in explicit solvent. researchgate.net Advanced spectroscopic techniques, like Surface-Enhanced Raman Scattering (SERS) combined with DFT calculations, can effectively probe the interaction of piperidine molecules with surfaces, such as silver nanoparticles, revealing details about their adsorption and electronic structure. mdpi.com These advanced analytical methods are crucial for building a comprehensive understanding of the chemical and physical properties of this compound, guiding its future applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(But-3-yn-1-yl)piperidine, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of piperidine with but-3-yn-1-yl halides. For example, 1-(But-3-yn-1-yl)piperidine (structurally analogous) is prepared using nucleophilic substitution reactions under inert conditions, often employing bases like K₂CO₃ to deprotonate piperidine . Reaction optimization includes temperature control (e.g., 40–60°C) and solvent selection (e.g., DMF or THF) to enhance yield and purity. Post-synthesis purification involves column chromatography or recrystallization .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring’s substitution pattern and alkyne moiety. For example, ¹H-NMR of similar piperidine derivatives shows characteristic peaks for piperidine protons (δ 1.4–2.8 ppm) and alkynyl protons (δ 2.0–3.0 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) .

Q. What are the primary applications of this compound in pharmacological research?

  • Methodological Answer : Piperidine derivatives are widely used as building blocks for receptor ligands. For instance, structurally related compounds like 4-[2-(4-methoxyphenyl)phenyl]piperidine derivatives have been explored as 5-HT7 receptor agonists. The alkyne group in this compound enables click chemistry for bioconjugation in drug discovery .

Advanced Research Questions

Q. What challenges arise in the enantioselective synthesis of this compound, and how are they addressed?

  • Methodological Answer : Chiral resolution of piperidine derivatives often requires asymmetric catalysis. For example, iridium-catalyzed hydrogenation of trifluoromethyl pyridinium salts (as in ) can be adapted for stereocontrol. Chiral auxiliaries or enantioselective alkylation protocols (e.g., using Evans’ oxazolidinones) may improve enantiomeric excess (ee). Advanced techniques like chiral HPLC or circular dichroism (CD) spectroscopy are used to validate stereochemistry .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict regioselectivity. For example, the electron-withdrawing nature of the alkyne group lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Studies on similar compounds (e.g., Miglitol derivatives) use vibrational spectroscopy and NBO analysis to map charge distribution and hydrogen bonding .

Q. What are the safety and handling protocols for this compound given limited toxicity data?

  • Methodological Answer : While specific toxicity data for this compound is scarce, Safety Data Sheets (SDS) for analogous piperidine derivatives recommend:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste Disposal : Incineration or neutralization before disposal . Always consult SDS for structurally related compounds (e.g., 2-Phenyl-2-(1-piperidinyl)propane) for risk assessment .

Q. How do structural modifications (e.g., substituent effects) alter the compound’s physicochemical properties?

  • Methodological Answer : Substituents like the alkyne group increase lipophilicity (logP), impacting bioavailability. For example, trifluoromethyl groups in (S)-2-(Trifluoromethyl)piperidine lower pKa (via electron withdrawal), enhancing metabolic stability . Polarimetry ([α]D) and melting point analysis can quantify stereochemical and crystallinity changes .

Data Contradictions and Gaps

  • Synthetic Yields : reports ~70% yields for alkylation reactions, while does not specify yields, highlighting variability in protocol efficiency.
  • Toxicity Data : Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) exist for piperidine derivatives, necessitating extrapolation from structurally similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.